![molecular formula C14H22N4O B7633422 4-(3,6-Dimethylpyrazin-2-yl)-1-(2-methylpropyl)piperazin-2-one](/img/structure/B7633422.png)
4-(3,6-Dimethylpyrazin-2-yl)-1-(2-methylpropyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,6-Dimethylpyrazin-2-yl)-1-(2-methylpropyl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPP and has a unique structure that makes it an interesting molecule for further investigation.
Wirkmechanismus
The mechanism of action of DMPP involves its interaction with various enzymes and receptors in the body. DMPP has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. DMPP has also been shown to interact with certain receptors such as the dopamine D2 receptor, which is involved in the regulation of dopamine levels in the brain.
Biochemical and physiological effects:
DMPP has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that DMPP inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in these cells. DMPP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, DMPP has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMPP in lab experiments include its unique structure, which makes it an interesting molecule for further investigation, and its potential applications in various fields. However, the limitations of using DMPP in lab experiments include its toxicity and potential side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DMPP. One area of research is the development of DMPP-based drugs for the treatment of various diseases. Another area of research is the synthesis of novel materials using DMPP as a building block. Additionally, further studies are needed to fully understand the mechanism of action of DMPP and its potential applications in various fields.
In conclusion, 4-(3,6-Dimethylpyrazin-2-yl)-1-(2-methylpropyl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DMPP involves the reaction of 2-methylpropylamine with 3,6-dimethylpyrazine-2-carboxylic acid. DMPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The mechanism of action of DMPP involves its interaction with various enzymes and receptors in the body. DMPP has been shown to have various biochemical and physiological effects on the body. The advantages of using DMPP in lab experiments include its unique structure, which makes it an interesting molecule for further investigation, and its potential applications in various fields. However, the limitations of using DMPP in lab experiments include its toxicity and potential side effects, which may limit its use in certain experiments. There are several future directions for the study of DMPP, including the development of DMPP-based drugs, the synthesis of novel materials, and further studies to fully understand the mechanism of action of DMPP.
Synthesemethoden
The synthesis of DMPP involves the reaction of 2-methylpropylamine with 3,6-dimethylpyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure DMPP.
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMPP has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, DMPP has been used as a tool to study the mechanism of action of various enzymes and receptors. In materials science, DMPP has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
4-(3,6-dimethylpyrazin-2-yl)-1-(2-methylpropyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-10(2)8-17-5-6-18(9-13(17)19)14-12(4)15-7-11(3)16-14/h7,10H,5-6,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHDVHDSZBRFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCN(C(=O)C2)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,6-Dimethylpyrazin-2-yl)-1-(2-methylpropyl)piperazin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.